![molecular formula C9H10ClN3 B2900897 5-Chloro-2-(3,6-dihydro-2H-pyridin-1-yl)pyrimidine CAS No. 1852473-43-8](/img/structure/B2900897.png)
5-Chloro-2-(3,6-dihydro-2H-pyridin-1-yl)pyrimidine
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Description
“5-Chloro-2-(3,6-dihydro-2H-pyridin-1-yl)pyrimidine” is a chemical compound that falls under the category of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been explored in various studies. For instance, Blankley et al. synthesized 8-methyl-2-phenylamino-6-thiophene-2-yl-8H-pyrido-[2,3-d]pyrimidin-7-one and 6-(biphenyl-4-yl)-8-methyl-2-phenylamino-8H-pyrido-[2,3-d]pyrimidin-7-one by treating 4-chloro-5-cyano2-methylsulfanyl-pyrimidine with methylamine .
Molecular Structure Analysis
The molecular structure of “this compound” and similar compounds can be analyzed using various spectroscopic techniques. For instance, one study reported the use of IR, 1H, 13C NMR, and mass spectral data for characterizing the structure of synthesized pyrrolo[2,3-d]pyrimidine derivatives .
Chemical Reactions Analysis
The chemical reactions involving “this compound” and similar compounds have been studied. For example, one study reported the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” and similar compounds can be analyzed using various techniques. For instance, one study reported the yield, melting point, and IR, 1H, 13C NMR data for a synthesized compound .
Mechanism of Action
Target of Action
Similar compounds such as imidazole and pyrazoline derivatives have been reported to target a variety of enzymes and receptors . These targets play crucial roles in various biological processes, including inflammation, tumor growth, and microbial infections .
Mode of Action
For instance, imidazole derivatives are known to interact with their targets through hydrogen bonding and π-π stacking . Similarly, pyrazoline derivatives have been reported to inhibit enzymes by forming covalent bonds with their active sites .
Biochemical Pathways
For instance, imidazole derivatives have been reported to inhibit the production of reactive oxygen species (ROS), thereby protecting cells from oxidative stress . Pyrazoline derivatives, on the other hand, have been reported to inhibit acetylcholinesterase, affecting nerve pulse transmission .
Pharmacokinetics
Similar compounds such as imidazole derivatives are known to be highly soluble in water and other polar solvents, which could potentially enhance their bioavailability .
Result of Action
Similar compounds have been reported to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It’s worth noting that similar compounds are usually stored in dark places under inert atmosphere at low temperatures to maintain their stability .
Future Directions
The future directions in the research of “5-Chloro-2-(3,6-dihydro-2H-pyridin-1-yl)pyrimidine” and similar compounds could involve the development of more potent and efficacious drugs with pyrimidine scaffold . This could be achieved through the design and synthesis of novel pyrimidine analogs possessing enhanced biological activities with minimum toxicity .
properties
IUPAC Name |
5-chloro-2-(3,6-dihydro-2H-pyridin-1-yl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3/c10-8-6-11-9(12-7-8)13-4-2-1-3-5-13/h1-2,6-7H,3-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWGGQCFMISGJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1)C2=NC=C(C=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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